![molecular formula C10H20N2O B6631508 N-ethyl-N-methylazepane-1-carboxamide](/img/structure/B6631508.png)
N-ethyl-N-methylazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-methylazepane-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in 1972. Etomidate has gained popularity due to its rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems.
Mechanism of Action
Etomidate acts by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-ethyl-N-methylazepane-1-carboxamide reduces the activity of neurons in the brain, leading to anesthesia.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems. It does not cause significant changes in heart rate, blood pressure, or respiratory rate. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for lab experiments. It has a rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems. It is also relatively easy to administer and monitor. However, N-ethyl-N-methylazepane-1-carboxamide has limitations in lab experiments. It can cause adrenal insufficiency, which can affect the results of experiments that involve the adrenal gland. It can also affect the activity of GABA receptors in other parts of the body, leading to unwanted effects.
Future Directions
There are several future directions for research on N-ethyl-N-methylazepane-1-carboxamide. One area of research is the development of new anesthetic agents that have fewer side effects than N-ethyl-N-methylazepane-1-carboxamide. Another area of research is the development of new methods for administering and monitoring anesthesia. Finally, research is needed to better understand the long-term effects of N-ethyl-N-methylazepane-1-carboxamide on the brain and other physiological systems.
Synthesis Methods
The synthesis of N-ethyl-N-methylazepane-1-carboxamide involves the reaction of 2-ethyl-2-methylmalonate with hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form N-ethyl-N-methylazepane-1-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
Etomidate is commonly used in clinical settings as an anesthetic agent for induction and maintenance of anesthesia. It has also been used in research settings to study the effects of anesthesia on the brain and other physiological systems. Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems, making it a useful tool for studying the effects of anesthesia on these systems.
properties
IUPAC Name |
N-ethyl-N-methylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPFGSANXTHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylazepane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.